molecular formula C27H27N3O3 B6543545 N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide CAS No. 1040674-85-8

N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Cat. No.: B6543545
CAS No.: 1040674-85-8
M. Wt: 441.5 g/mol
InChI Key: MHEXYJWJKWZBDC-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is an intricate organic compound characterized by its complex molecular structure. This compound falls under the broader category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. Its structure incorporates elements of biphenyl groups, phenyl groups, and cyclopropane rings, making it a subject of interest for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide typically involves a multi-step reaction process:

  • Formation of 1,1'-biphenyl-4-ylacetamide: : This involves the acylation of biphenyl with acetic anhydride to form 1,1'-biphenyl-4-ylacetamide.

  • Amidation Reaction: : The acetamide derivative is then reacted with ethylenediamine to introduce the ethylcarbamoyl group.

  • Coupling with 4-amino-benzoic acid derivative: : This intermediate undergoes coupling with a 4-amino-benzoic acid derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production might employ:

  • Large-scale reactors: for better yield and purity.

  • Automated synthesis: to ensure consistent reaction conditions and scalability.

  • Optimization of reaction conditions: such as temperature, pH, and catalysts to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide can undergo various types of chemical reactions:

  • Oxidation: : It may participate in oxidation reactions, potentially altering the biphenyl and phenyl groups.

  • Reduction: : Reduction of this compound could affect its amide and carbamoyl functional groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the amide or ethylcarbamoyl sites.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate (KMnO4) for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride (LiAlH4) for reduction reactions.

  • Nucleophiles: : For substitution reactions, common nucleophiles like hydroxide ions (OH-) or amines could be used.

Major Products Formed

  • Oxidation products: : Modified biphenyl or phenyl groups with added oxygen functionalities.

  • Reduction products: : Amine derivatives if the amide groups are reduced.

  • Substitution products: : New derivatives with different functional groups replacing parts of the original molecule.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Utilized in the synthesis of more complex molecular structures due to its versatile reactivity.

  • Material Science: : Potential use in the design of advanced materials with specific structural properties.

Biology

  • Biochemical Research: : Could be used to study protein-ligand interactions due to its complex structure and functional groups.

Medicine

  • Pharmaceuticals: : Potential application in drug design and development, targeting specific molecular pathways due to its unique functional groups.

Industry

  • Polymer Industry: : Could be a precursor for the development of specialized polymers or coatings with enhanced properties.

Mechanism of Action

The mechanism of action for N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide involves interaction with various molecular targets:

  • Molecular Targets: : It can interact with enzymes or receptors due to its specific functional groups, influencing biochemical pathways.

  • Pathways Involved: : May include inhibition of specific enzymes or modulation of signaling pathways, depending on its structural compatibility with biological targets.

Comparison with Similar Compounds

N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide can be compared with other amide derivatives and compounds with similar functional groups:

  • Similar Compounds: : N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)butanamides and N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)propanoic acid.

  • Uniqueness: : What sets it apart is the presence of a cyclopropane carboxamide group, adding strain and unique reactivity compared to more common linear or cyclic amides.

This compound's complexity and unique structural elements make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[[2-(4-phenylphenyl)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-25(18-19-6-8-21(9-7-19)20-4-2-1-3-5-20)28-16-17-29-26(32)22-12-14-24(15-13-22)30-27(33)23-10-11-23/h1-9,12-15,23H,10-11,16-18H2,(H,28,31)(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEXYJWJKWZBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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